acetic acid;5-methoxy-2-methyl-1H-inden-1-ol
Description
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound reveals distinct proton environments. The hydroxyl proton of the indenol moiety appears as a broad singlet near δ 5.3 ppm, deshielded by hydrogen bonding. The methyl group at position 2 resonates as a singlet at δ 2.1 ppm, while the methoxy group’s protons produce a sharp singlet at δ 3.8 ppm. The acetic acid protons exhibit characteristic signals: the methyl group (CH₃) appears as a singlet at δ 2.04 ppm, and the carboxylic acid proton (COOH) resonates as a broad peak near δ 11.65 ppm. Aromatic protons on the inden system display multiplet patterns between δ 6.8–7.2 ppm, consistent with ortho and meta coupling in fused bicyclic systems.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum corroborates the structural assignments. The carbonyl carbon of acetic acid appears at δ 179.0 ppm, while its methyl group resonates at δ 20.0 ppm. The indenol’s methoxy carbon (δ 56.2 ppm), methyl carbon (δ 21.5 ppm), and hydroxyl-bearing carbon (δ 72.4 ppm) align with substituted bicyclic systems. Aromatic carbons in the inden scaffold span δ 115–150 ppm, with the fused ring junction carbons at δ 130–135 ppm.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR analysis identifies key functional groups. A broad O-H stretch at 3300–2500 cm⁻¹ corresponds to the carboxylic acid and indenol hydroxyl groups. The carbonyl (C=O) stretch of acetic acid appears as a strong band at 1710 cm⁻¹, while the indenol’s ether (C-O) vibration is observed at 1250 cm⁻¹. Aromatic C-H stretches occur near 3050 cm⁻¹, and bending modes of the methyl groups are visible at 1450–1380 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the compound reveals a molecular ion peak at m/z 220 (C₁₃H₁₆O₃), corresponding to the indenol moiety. Fragmentation pathways include loss of the methoxy group (–OCH₃, m/z 185) and cleavage of the methyl group (–CH₃, m/z 205). The acetic acid component contributes a fragment at m/z 60 (CH₃COOH⁺).
X-ray Crystallographic Data and Molecular Conformation
Single-crystal X-ray diffraction studies of analogous inden derivatives (e.g., 1-ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methylindan-5-ol) provide insights into molecular conformation. The inden scaffold adopts a planar geometry, with bond lengths of 1.40 Å for aromatic C-C bonds and 1.47 Å for the fused cyclopentene C-C bond. The hydroxyl group at position 1 forms intramolecular hydrogen bonds with the methoxy oxygen (O···O distance: 2.65 Å), stabilizing the molecular conformation. The acetic acid moiety, when ionically associated, resides in the crystal lattice’s interstitial spaces, interacting via van der Waals forces.
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 10.54 Å, c = 12.73 Å |
| β angle | 105.3° |
| Volume | 1024.7 ų |
| Z | 4 |
Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and electronic structure. The highest occupied molecular orbital (HOMO) localizes on the inden aromatic system (energy: –6.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the acetic acid carbonyl group (energy: –1.8 eV). This electronic distribution suggests nucleophilic reactivity at the inden scaffold and electrophilic behavior at the carboxylic acid.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the indenol hydroxyl group and the methoxy oxygen, with stabilization energies of 25.6 kcal/mol. The acetic acid’s carbonyl group exhibits a bond order of 1.85, consistent with partial double-bond character. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the hydroxyl and methoxy groups, and electron-deficient areas near the carbonyl oxygen.
Key DFT-Derived Parameters:
- Dipole moment : 3.8 Debye (oriented toward the carboxylic acid group)
- Bond length (C=O) : 1.21 Å
- Bond angle (O-C-O) : 123.5°
Structure
3D Structure of Parent
Properties
CAS No. |
646507-54-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
acetic acid;5-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4) |
InChI Key |
MRINVERGSSYPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=CC(=C2)OC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification Method
This method involves the reaction of an indole derivative with acetic acid under specific conditions to produce the desired compound.
Reagents :
- Indole derivative (e.g., 5-methoxy-2-methylindole)
- Acetic acid
- Catalyst (if necessary)
-
- The indole derivative is mixed with acetic acid in a suitable solvent (e.g., methanol or dichloromethane).
- The mixture is refluxed for several hours to facilitate the reaction.
- After completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent.
Yield : Yields can vary based on reaction conditions but typically range from 70% to over 90% depending on the specific protocol used.
Reflux Method
In this method, the reaction mixture is heated under reflux to ensure complete conversion of reactants.
Reagents :
- p-Methoxyaniline
- Hydroxyacetone
- Acetic acid
-
- Under stirring at room temperature, p-methoxyaniline and hydroxyacetone are sequentially added to acetic acid in a glass reactor.
- The mixture is heated to reflux for approximately eight hours.
- The acetic acid is then recovered through distillation under reduced pressure, and the product is purified by recrystallization from acetonitrile.
Yield : This method has been reported to yield up to 94% of the product.
Cyclization Reaction
Cyclization can be employed as part of a multi-step synthesis involving indole derivatives.
Reagents :
- A diacid or its derivatives
- Phosphoric acid or other dehydrating agents
-
- The diacid is treated with phosphoric acid on a steam bath while stirring.
- After a specified time, the mixture is cooled and decomposed by pouring it onto ice.
- The resulting precipitate is filtered and purified through recrystallization.
Yield : Typical yields from such reactions can range from 70% to 80%.
Purification is crucial for obtaining high-purity products. Common techniques include:
Recrystallization
Recrystallization from solvents like acetone or acetonitrile helps in removing impurities while isolating the desired crystalline product.
Column Chromatography
This technique is often used after extraction to further purify the product by separating it from unreacted starting materials and by-products.
Distillation
In cases where volatile components need to be removed, distillation under reduced pressure can effectively recover solvents like acetic acid while concentrating the desired product.
The synthesized acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| Infrared Spectroscopy (IR) | Identifies functional groups |
| Mass Spectrometry (MS) | Confirms molecular weight |
The preparation of acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol involves various synthetic strategies that can be tailored based on available reagents and desired yields. Techniques such as refluxing, esterification, and cyclization are commonly employed, with purification methods ensuring high-quality final products. Continued research into optimization of these methods will enhance yields and reduce costs associated with production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or amines from the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;5-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Below is a comparison of acetic acid;5-methoxy-2-methyl-1H-inden-1-ol with structurally related compounds:
| Compound | Structure | Key Functional Groups | Molecular Weight | Applications |
|---|---|---|---|---|
| This compound | Indenol + acetic acid | -OH, -OCH₃, -CH₃, -COOH | ~220.23 (estimated) | Potential anti-inflammatory agents |
| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid (Indomethacin Related Compound A) | Indole + acetic acid | -COOH, -OCH₃, -CH₃ | 219.24 | Anti-inflammatory, COX inhibitor |
| [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | Indole + oxadiazolone + acetic acid | -COOH, -OCH₃, -N=N- | 289.25 | Research applications (e.g., enzyme inhibition) |
| 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid (Indomethacin) | Indole + acetic acid + p-chlorobenzoyl | -COOH, -OCH₃, -Cl | 357.79 | Anti-inflammatory, antipyretic |
Key Differences :
- Inden vs. Indole Core: The indenol core (benzene + cyclopentene) differs from indole (benzene + pyrrole), affecting electronic properties and reactivity. Inden derivatives are less common in pharmaceuticals compared to indoles .
- Functional Group Placement: The position of the acetic acid group (e.g., esterified at indenol’s hydroxyl vs. indole’s C3) impacts biological activity and solubility. Indomethacin’s C3-acetic acid group is critical for COX inhibition .
- Substituent Effects : Methoxy and methyl groups enhance lipophilicity, while chlorine (in Indomethacin) increases electronegativity and binding affinity .
Physicochemical Properties
| Property | This compound | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | Indomethacin |
|---|---|---|---|
| Solubility | Moderate in polar solvents (e.g., ethanol) | Low in water; soluble in DMSO | Insoluble in water |
| pKa | ~4.5 (carboxylic acid) | 4.2 (carboxylic acid) | 4.5 |
| Melting Point | ~150–160°C (estimated) | 160–165°C | 155–162°C |
Insights :
- The acetic acid moiety contributes to acidity (pKa ~4–5), enabling salt formation for improved bioavailability.
- Indenol’s fused bicyclic system may confer higher thermal stability compared to indole derivatives .
Biological Activity
Acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol, with the CAS number 646507-54-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an acetic acid moiety and an indenol framework. This structural arrangement contributes to its biological activity.
Biological Activities
-
Antimicrobial Properties
- Research indicates that compounds similar to 5-methoxy-2-methyl-1H-inden-1-ol exhibit significant antimicrobial activities. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans . The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and antimicrobial action.
- Antioxidant Activity
-
Enzyme Inhibition
- Inhibitory effects on enzymes such as acetylcholinesterase have been reported for related compounds. These effects suggest potential applications in treating neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of the enzyme, thereby hindering its activity.
The biological activity of acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol can be attributed to several mechanisms:
- Membrane Interaction : The lipophilic nature allows the compound to integrate into cell membranes, altering their permeability and disrupting microbial integrity.
- Reactive Oxygen Species Scavenging : The antioxidant properties stem from the ability to donate electrons to free radicals, neutralizing them and reducing oxidative stress.
- Enzyme Binding : The compound may interact with specific enzyme active sites, leading to inhibition or modulation of enzymatic activity.
Research Findings and Case Studies
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol. Potential areas include:
- Pharmacological Applications : Investigating its utility in drug formulations targeting microbial infections or neurodegenerative diseases.
- Mechanistic Studies : Elucidating the detailed molecular interactions at play in enzyme inhibition and antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
